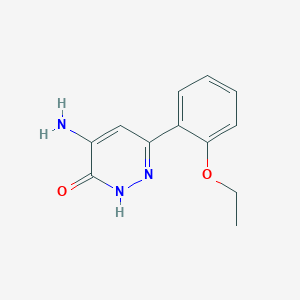

4-Amino-6-(2-éthoxyphényl)pyridazin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

Pyridazine synthesis involves various reactions. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .Applications De Recherche Scientifique

Activités pharmacologiques

Les dérivés de pyridazine et de pyridazinone, qui comprennent « 4-Amino-6-(2-éthoxyphényl)pyridazin-3-ol », ont montré une large gamme d'activités pharmacologiques . Ces activités comprennent des activités antimicrobiennes, antidépressives, antihypertensives, anticancéreuses, antiplaquettaires, anti-ulcéreuses, herbicides, anti-appétentes et diverses autres activités biologiques prévues .

Chimie médicinale

Les dérivés de pyridazine se sont avérés être des « structures privilégiées » en chimie médicinale . De nombreux programmes de découverte de médicaments utilisent une pyridazine comme échafaudage central . La pyridazinone est un dérivé de la pyridazine qui appartient à un groupe important de composés hétérocycliques .

Propriétés biologiques

Un nombre important de pyridazines et de pyridazinones contenant différentes entités ou substituants se sont révélées posséder des propriétés antipyrétiques, anti-inflammatoires et analgésiques, antiplaquettaires, anticancéreuses, antidépressives, anxiolytiques, antidiabétiques, antihypertensives, anticonvulsivantes, d'asthme bronchique et d'allergie, antifongiques, antibactériennes, antituberculeuses et de nombreuses autres propriétés biologiques prévues .

Applications agrochimiques

Divers dérivés de pyridazinone sont bien connus comme agrochimiques . L'industrie pharmaceutique a un besoin continu de synthétiser une gamme diversifiée de composés polysubstitués de pyridazinone portant une gamme variée de substituants cycliques .

Inhibition de FABP4

“this compound” pourrait potentiellement être utilisé comme un nouvel échafaudage pour l'inhibition de FABP4 . Les inhibiteurs de la protéine de liaison aux acides gras (FABP4) présentent un intérêt synthétique et thérapeutique, et des études cliniques en cours indiquent qu'ils pourraient être prometteurs pour le traitement du cancer, ainsi que d'autres maladies .

Applications antivirales

Les composés contenant des amines hétéroaryles à cinq chaînons ont montré une activité antivirale relativement élevée contre le virus de la maladie de Newcastle . Une modification supplémentaire de ces amines constituerait certainement une molécule de tête vers des thérapeutiques antivirales .

Orientations Futures

Fatty acid binding protein (FABP4) inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases . As part of a broader research effort to develop more effective FABP4 inhibitors, new structures have been identified through a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand . Novel and potent FABP4 inhibitors have been developed using this approach .

Mécanisme D'action

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been shown to influence a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities .

Analyse Biochimique

Biochemical Properties

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol can modulate cellular signaling pathways that depend on cyclic AMP and cyclic GMP .

Cellular Effects

The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE by this compound can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE enzymes, inhibiting their activity. This inhibition prevents the breakdown of cyclic nucleotides, leading to their accumulation and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors that are regulated by cyclic nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. By inhibiting PDE, this compound affects the metabolic flux of cyclic AMP and cyclic GMP, leading to changes in their levels and subsequent effects on cellular processes .

Transport and Distribution

The transport and distribution of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .

Subcellular Localization

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended biomolecules and exerts its effects at the right cellular sites .

Propriétés

IUPAC Name |

5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRDTLKIQFSTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

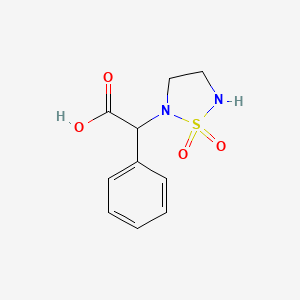

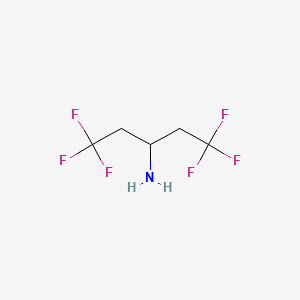

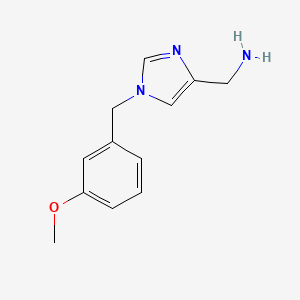

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

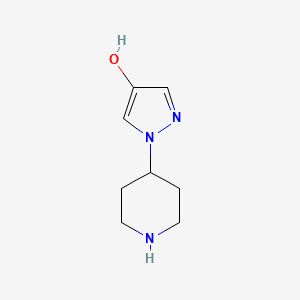

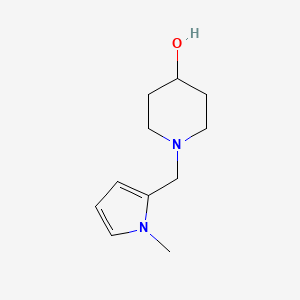

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)

![[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470235.png)

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)